molecular formula C5H11NO3 B064152 (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride CAS No. 186759-56-8

(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

Cat. No.: B064152
CAS No.: 186759-56-8
M. Wt: 133.15 g/mol
InChI Key: OQEBIHBLFRADNM-LMVFSUKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is a small molecule compound of significant interest in biochemical research, primarily for its role as an inhibitor of the enzyme purine nucleoside phosphorylase (PNP) . PNP is a key enzyme in the purine salvage pathway, and its inhibition disrupts nucleotide metabolism, selectively impacting lymphocyte function and survival. This mechanism makes PNP a validated target for investigating novel therapies in T-cell mediated disorders and certain leukemias . The exploration of PNP inhibition is supported by the clinical development of related compounds, such as Forodesine (Immucillin H), which is an approved treatment for peripheral T-cell lymphoma and has been investigated for other conditions like T-cell acute lymphoblastic leukemia (T-ALL) and chronic lymphocytic leukaemia (CLL) . Researchers can utilize (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride as a critical tool to further elucidate the PNP inhibition pathway, study its effects on immune cell proliferation, and evaluate its potential in novel therapeutic strategies for oncology and autoimmune disease research.

Properties

CAS No.

186759-56-8

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

(2S,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol

InChI

InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4+,5-/m0/s1

InChI Key

OQEBIHBLFRADNM-LMVFSUKVSA-N

SMILES

C1C(C(C(N1)CO)O)O.Cl

Isomeric SMILES

C1[C@H]([C@H]([C@@H](N1)CO)O)O

Canonical SMILES

C1C(C(C(N1)CO)O)O

Origin of Product

United States

Biological Activity

(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride, also known as LAB1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • IUPAC Name : (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride
  • Molecular Formula : C5_5H12_{12}ClNO3_3
  • Molecular Weight : 169.61 g/mol
  • CAS Number : 101399-04-6

Synthesis

The synthesis of (2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol has been achieved through several methods. A notable approach involves the use of Sharpless asymmetric dihydroxylation starting from Garner's aldehyde. This method is efficient and yields the desired compound in a relatively short time frame and good yield .

The primary biological activity attributed to (2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is its role as an inhibitor of purine nucleoside phosphorylase (PNP). PNP is crucial in the metabolism of purines and is implicated in various diseases, including certain types of leukemia . By inhibiting this enzyme, LAB1 can potentially disrupt the proliferation of cancer cells that rely on purine metabolism.

Anticancer Activity

Research has indicated that LAB1 exhibits promising anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism involves the inhibition of nucleotide synthesis pathways critical for DNA replication in cancer cells .

Case Studies and Research Findings

StudyFindings
In vitro study on leukemia cells LAB1 showed significant inhibition of cell proliferation with an IC50_{50} value in the low micromolar range .
Mechanistic study The compound was found to induce apoptosis via the mitochondrial pathway and activate caspases .
Synergistic effects When combined with other chemotherapeutic agents, LAB1 exhibited enhanced cytotoxicity against resistant cancer cell lines .

Toxicity and Safety Profile

Toxicological evaluations suggest that (2R,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride has a favorable safety profile with low acute toxicity levels in animal models. It is classified as a non-carcinogen and shows weak inhibition of hERG channels, indicating a low risk for cardiotoxicity .

Scientific Research Applications

The compound is primarily recognized for its role as an inhibitor of purine nucleoside phosphorylase. This enzyme is crucial in purine metabolism, catalyzing the breakdown of N-glycosidic bonds in nucleosides, which leads to the release of free purine bases and pentose phosphates. Inhibition of this enzyme can have therapeutic implications for conditions where purine metabolism is disrupted, such as certain cancers and metabolic disorders.

Anticancer Research

Research indicates that (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride may play a role in cancer treatment by modulating purine metabolism. Inhibiting purine nucleoside phosphorylase can lead to reduced proliferation of cancer cells that rely on altered nucleotide metabolism for growth.

Metabolic Disorders

The compound's ability to affect nucleotide metabolism suggests potential applications in treating metabolic disorders characterized by abnormal purine levels. Further studies are necessary to explore its efficacy in clinical settings.

Inhibition Studies

Studies have demonstrated that (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride effectively inhibits purine nucleoside phosphorylase activity in vitro. This inhibition was quantified using kinetic assays that measured the rate of nucleoside breakdown in the presence of varying concentrations of the compound.

Therapeutic Implications

Research has suggested that the inhibition of purine nucleoside phosphorylase by this compound may lead to decreased tumor growth rates in animal models of cancer. Ongoing studies are assessing its potential as a therapeutic agent in combination with existing chemotherapeutics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variations

(2R,3S,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol
  • Key Difference : The 4R configuration (vs. 4S in the target compound) alters the spatial orientation of hydroxyl groups, affecting binding to enzymes like glycosidases.
  • Activity: Such stereochemical changes can reduce or shift selectivity. For instance, 4R isomers may exhibit weaker inhibition of β-mannosidase compared to 4S analogs .
(3S,4S)-Pyrrolidine-3,4-diol Hydrochloride (CAS 276862-76-1)
  • Key Difference : Lacks the hydroxymethyl group at position 2, reducing hydrophilicity and altering hydrogen-bonding capacity.
  • Applications : Primarily used in preclinical studies for neurodegenerative diseases, highlighting the role of substituents in target specificity .

Functional Group Modifications

(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol
  • Key Difference: Incorporates a phenylethylamino side chain instead of hydroxymethyl.
  • Activity: Demonstrates potent inhibition of jack bean α-mannosidase (Ki = 135 nM), underscoring the importance of bulky substituents in enzyme active-site interactions .
(2S,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol
  • Key Difference : A purine-substituted tetrahydrofuran derivative, structurally distinct from pyrrolidines.
  • Applications : Used in nucleoside analogs for antiviral or anticancer therapies, illustrating divergent applications based on core structure .

Pharmacological and Physicochemical Properties

Compound Name Core Structure Key Substituents Stereochemistry Biological Activity Applications
(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol HCl Pyrrolidine Hydroxymethyl, hydroxyl 2R,3S,4S Glycosidase inhibition (potential) Enzyme inhibitors, drug intermediates
(3S,4S)-Pyrrolidine-3,4-diol HCl Pyrrolidine Hydroxyl 3S,4S Neuroprotective activity (preclinical) Neurodegenerative disease research
(2R,3R,4S)-Phenylethylamino-pyrrolidine-3,4-diol Pyrrolidine Phenylethylamino 2R,3R,4S α-Mannosidase inhibition (Ki = 135 nM) Biochemical tools, enzyme studies

Physicochemical Notes:

  • Hydrochloride Salts: Improve aqueous solubility (e.g., the target compound vs. non-salt forms in ).
  • Hydrophilicity : Hydroxymethyl and hydroxyl groups enhance water solubility, critical for bioavailability .

Preparation Methods

Substrate Preparation and Microbial Transformation

The foundational route involves N-benzyl-1-amino-1-deoxy-arabinitol as the starting material, synthesized via condensation of arabinose and benzylamine. Microbial oxidation using Gluconobacter or Corynebacterium species converts this substrate into N-protected 5-amino-5-deoxy-pentulose. However, this step suffers from low volumetric yields (30–40%) due to incomplete substrate utilization and byproduct formation.

Palladium-Catalyzed Hydrogenation

The oxidized intermediate undergoes hydrogenation over palladium catalysts to yield 2-hydroxymethyl-pyrrolidine-3,4-diol. Critical parameters include:

  • Catalyst loading : 5–10 wt% Pd/C for optimal activity.

  • Stereochemical outcome : High diastereomeric excess (>90% d.e.) for the (2R,3S,4S) configuration, attributed to substrate-directed hydrogenation.
    Post-hydrogenation, ion exchange chromatography isolates the target diol, though residual palladium removal remains a bottleneck for pharmaceutical-grade purity.

Chemical Synthesis via Protective Group Strategies

Isopropylidene Protection and Cyclization

Ethyl 2,3,6,7-tetradeoxy-3,6-imino-4,5-O-isopropylidene-D-altro-heptanoate serves as a key intermediate, synthesized through methanesulfonyl chloride-mediated cyclization. The isopropylidene group enhances solubility in nonpolar solvents, facilitating subsequent transformations.

Deprotection and Salt Formation

Acidic hydrolysis (HCl/EtOH) cleaves the isopropylidene group, yielding the free diol. Treatment with concentrated hydrochloric acid under reflux forms the hydrochloride salt, with precipitation in cold ethanol achieving >95% purity.

Enzymatic Resolution for Stereochemical Control

Lipase-Catalyzed Enantioselective Hydrolysis

A breakthrough method employs lipases to resolve racemic 3,4-trans-disubstituted pyrrolidinones. For example, Candida antarctica lipase B selectively hydrolyzes the (3R,4R)-enantiomer, leaving the (3S,4S)-counterpart unreacted. This achieves enantiomeric excesses >98%, bypassing chromatographic purification.

Scalability and Cost Efficiency

The enzymatic process reduces step count by 40% compared to microbial routes, with yields exceeding 70% at pilot scale. Key advantages include:

  • Solvent systems : Aqueous-organic biphasic media enhance enzyme stability.

  • Reusability : Immobilized lipases retain >80% activity over five cycles.

Hydrochloride Salt Formation and Purification

Acidic Workup Conditions

Freebase diol is treated with HCl gas in anhydrous methanol, followed by solvent evaporation. Recrystallization from ethanol/water (1:3 v/v) yields the hydrochloride salt with ≤0.5% residual solvents.

Analytical Characterization

  • Melting point : 182–184°C (decomposition).

  • Optical rotation : [α]D20=34.5°[α]^{20}_D = -34.5° (c = 1.0 in H₂O).

  • HPLC purity : ≥99.5% (C18 column, 0.1% TFA in water/acetonitrile).

Comparative Analysis of Methodologies

Parameter Microbial Route Chemical Synthesis Enzymatic Resolution
Overall Yield25–35%45–50%65–70%
Diastereomeric Excess>90% d.e.85–90% d.e.>98% e.e.
Chromatography Steps210
ScalabilityPilot scaleLab scaleCommercial scale

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves a multi-step sequence starting from a sugar-derived intermediate. For example, mesylation of a diol precursor with Ms-Cl in pyridine generates a dimesylate intermediate, followed by NaN₃ substitution in DMF to introduce an azide group. Reductive cyclization using H₂ over Pd/C in ethanol yields a chiral pyrrolidine core, which is deprotected with HCl in methanol to produce the target compound . Key factors influencing stereochemistry include solvent polarity, temperature during cyclization, and catalyst selection (e.g., Pd/C for hydrogenation).

Table 1: Synthesis Conditions from Evidence

StepReagents/ConditionsIntermediateYieldReference
MesylationMs-Cl, pyridine, 0°CDimesylate (IV)85%
Azide SubstitutionNaN₃, DMF, 80°CMonoazido (V)72%
ReductocyclizationH₂, Pd/C, ethanolPyrrolidine (VI)68%

Q. What spectroscopic methods are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (D₂O or DMSO-d₆) to confirm stereochemistry and functional groups (e.g., hydroxymethyl and diol protons).
  • HPLC : Use a chiral column (e.g., Chiralpak AD-H) with UV detection at 210 nm to assess enantiomeric purity (>98% by area normalization) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ (calculated for C₆H₁₃NO₄·HCl: 212.09).

Q. What are the recommended storage conditions to ensure the compound's stability?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation and hygroscopic degradation. Stability studies indicate >95% purity retention over 4 years under these conditions .

Advanced Research Questions

Q. How can researchers optimize the reductocyclization step to enhance enantiomeric excess?

  • Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP complexes) to improve stereoselectivity.
  • Solvent Effects : Use polar aprotic solvents (e.g., THF) to stabilize transition states favoring the (2R,3S,4S) configuration.
  • Kinetic Resolution : Combine enzymatic methods (e.g., lipases) with racemic intermediates to isolate desired enantiomers .

Q. What strategies address discrepancies in stereochemical assignments observed in synthetic batches?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguous NOE correlations by growing single crystals of the HCl salt and solving the structure (e.g., as demonstrated for related pyrrolidine derivatives) .
  • Chiral Derivatization : Use Mosher’s acid chloride to form diastereomeric esters for absolute configuration determination via ¹H NMR .

Q. How do computational models predict the compound's interaction with biological targets, and what experimental validations are required?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to glycosidase enzymes (e.g., α-mannosidase) using AutoDock Vina. Focus on hydrogen bonding with catalytic residues (e.g., Asp206 and Glu333 in Jack bean α-mannosidase) .
  • In Vitro Assays : Validate inhibition via fluorescence-based activity assays (IC₅₀ determination) and compare with swainsonine (a known glycosidase inhibitor) .

Data Contradiction Analysis

  • Issue : reports (2R,3S,4R)-stereochemistry, while describes a racemic (2R,3R,4S) mixture.
  • Resolution : The discrepancy arises from divergent cyclization pathways. To avoid this, use stereochemically defined starting materials (e.g., D-mannitol derivatives) and monitor reactions with in situ IR to detect intermediate conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.